molecular formula C7H5ClN2O B11785176 2-Chlorobenzo[d]oxazol-4-amine

2-Chlorobenzo[d]oxazol-4-amine

Cat. No.: B11785176
M. Wt: 168.58 g/mol
InChI Key: QZKSCCRBMBGZJL-UHFFFAOYSA-N
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Description

2-Chlorobenzo[d]oxazol-4-amine is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by a benzene ring fused to an oxazole ring, with a chlorine atom at the second position and an amine group at the fourth position. It is known for its diverse biological activities and has garnered significant interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorobenzo[d]oxazol-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzoic acid with urea under acidic conditions to form the oxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorobenzo[d]oxazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chlorobenzo[d]oxazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chlorobenzo[d]oxazol-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it can inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the suppression of cancer cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Uniqueness: 2-Chlorobenzo[d]oxazol-4-amine stands out due to its unique combination of a chlorine atom and an amine group, which imparts specific chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its broad spectrum of biological activities make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

IUPAC Name

2-chloro-1,3-benzoxazol-4-amine

InChI

InChI=1S/C7H5ClN2O/c8-7-10-6-4(9)2-1-3-5(6)11-7/h1-3H,9H2

InChI Key

QZKSCCRBMBGZJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)Cl)N

Origin of Product

United States

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